N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-pyrrolidin-3-ylthiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.ClH/c12-9(8-2-1-5-13-8)11-7-3-4-10-6-7;/h1-2,5,7,10H,3-4,6H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHAUTWJURPXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride follows a two-step sequence:
- Amide bond formation between thiophene-2-carboxylic acid derivatives and pyrrolidin-3-amine.
- Hydrochloride salt formation via acidification of the free base.
Key challenges include ensuring regioselectivity during amidation, minimizing side reactions (e.g., over-acylation), and achieving high purity for pharmacological applications.
Amide Bond Formation Methodologies
Coupling Reagent-Assisted Synthesis
The most widely reported method involves activating thiophene-2-carboxylic acid with coupling reagents, followed by reaction with pyrrolidin-3-amine.
Procedure :
- Activation : Thiophene-2-carboxylic acid (1.0 equiv) is treated with a coupling agent (e.g., TBTU, HBTU, or EDCI; 1.2 equiv) and a base (e.g., DIPEA or triethylamine; 2.0 equiv) in anhydrous DMF or DCM at 0–25°C.
- Nucleophilic attack : Pyrrolidin-3-amine (1.1 equiv) is added dropwise, and the reaction is stirred for 4–24 hours.
- Work-up : The crude product is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄.
Optimization Notes :
- Yield : 65–85% after column chromatography (silica gel, eluent: hexane/EtOAc 3:1 to 1:2).
- Purity : >95% (HPLC, C18 column, acetonitrile/water gradient).
Alternative Approach: Acid Chloride Intermediate :
- Chlorination : Thiophene-2-carboxylic acid is treated with thionyl chloride (2.0 equiv) in refluxing DCM to generate thiophene-2-carbonyl chloride.
- Amidation : The acid chloride is reacted with pyrrolidin-3-amine (1.05 equiv) in the presence of triethylamine (2.5 equiv) in THF at 0°C.
- Isolation : Precipitation with ice-cwater yields the free base.
Advantages : Faster reaction time (2–4 hours) and higher yields (75–90%).
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to enhance solubility and stability:
Procedure :
- Acidification : The free base is dissolved in anhydrous diethyl ether or EtOAc, and HCl gas is bubbled through the solution until precipitation is complete.
- Crystallization : The precipitate is filtered, washed with cold ether, and dried under vacuum.
- Characterization : Melting point (mp: 215–218°C), FT-IR (N–H stretch: 3300 cm⁻¹; C=O: 1650 cm⁻¹).
Mechanistic Insights
Amidation Reaction Mechanism
The coupling reagent (e.g., TBTU) activates the carboxylic acid via formation of an active ester intermediate, which undergoes nucleophilic attack by the amine. Density functional theory (DFT) studies indicate that the reaction proceeds through a tetrahedral transition state, with a calculated energy barrier of ~20 kcal/mol.
Analytical Validation
Spectroscopic Data:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.78 (d, J = 5.1 Hz, 1H, thiophene-H), 7.52 (d, J = 3.4 Hz, 1H, thiophene-H), 3.40–3.20 (m, 4H, pyrrolidine-H), 2.90–2.70 (m, 1H, pyrrolidine-H), 2.10–1.90 (m, 2H, pyrrolidine-H).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 141.5 (thiophene-C), 128.3 (thiophene-C), 126.7 (thiophene-C), 52.1 (pyrrolidine-C), 46.8 (pyrrolidine-C), 33.5 (pyrrolidine-C).
Purity Assessment:
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18, 0.1% TFA in H₂O/MeCN (70:30) | 99.2 |
| Ion Chromatography | 0.1 M HCl, conductivity detection | 99.5 |
Scale-Up and Industrial Considerations
Chemical Reactions Analysis
Amidation Reactions
The synthesis of N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride typically involves amidation , a key reaction for forming the carboxamide group. This process couples thiophene-2-carboxylic acid with pyrrolidin-3-amine under catalyzed conditions.
Reaction Conditions
-
Reagents : 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCl) and 1-hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid and facilitate coupling .
-
Base : Triethylamine (TEA) is added to neutralize byproducts .
Mechanism
EDCl reacts with the carboxylic acid to form an active intermediate (O-acylisourea), which then reacts with pyrrolidin-3-amine. HOBt enhances coupling efficiency and reduces side reactions .
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding thiophene-2-carboxylic acid. This reaction is critical for understanding degradation pathways or further modifications.
Reaction Conditions
-
Acidic Hydrolysis : Performed using concentrated HCl or other strong acids.
-
Basic Hydrolysis : Conducted with aqueous NaOH or similar bases.
Mechanism
Hydrolysis cleaves the amide bond, breaking the CONR2 group into COOH and NR2 fragments. The thiophene ring remains intact during this process.
Electrophilic Substitution on the Thiophene Ring
The thiophene ring undergoes electrophilic substitution due to its aromatic nature. The carboxamide group at position 2 strongly influences reactivity.
Directing Effects
-
Carboxamide Group (CONR2) : A meta-directing group due to its electron-withdrawing nature.
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Substitution Sites : Electrophiles preferentially attack the meta position relative to the carboxamide (position 5 of the thiophene ring).
Potential Reactions
-
Bromination/Nitration : Introduces halogens or nitro groups at position 5.
-
Alkylation/Friedel-Crafts : Adds alkyl groups, though thiophene’s reactivity is lower than benzene’s.
Acid-Base Reactions
The hydrochloride salt form of the compound (NHCl) exhibits acidic behavior , enabling enhanced solubility in aqueous solutions.
Mechanism
-
Protonation : The amide’s nitrogen (pKa ~17) is protonated under acidic conditions, forming a water-soluble salt.
-
Applications : Facilitates biological assays and therapeutic formulations.
Other Potential Reactions
Nucleophilic Substitution :
The amide’s carbonyl group may undergo nucleophilic attack under specific conditions, though amides are less reactive than esters. Strong nucleophiles (e.g., Grignard reagents) could enable substitutions, though this is not explicitly reported for this compound.
Cyclization :
While not directly observed in this compound, cyclization reactions are common in thiophene derivatives. For example, dihydrothiophenes can cyclize under Mannich conditions to form fused rings .
Table 1: Amidation Reaction Conditions
Table 2: Hydrolysis Reaction Conditions
| Parameter | Details |
|---|---|
| Acidic Conditions | Concentrated HCl, refluxing |
| Basic Conditions | Aqueous NaOH, heating |
| Product | Thiophene-2-carboxylic acid |
Table 3: Directing Effects of Thiophene Substituents
| Substituent Group | Position | Directing Effect |
|---|---|---|
| Carboxamide (CONR2) | 2 | Meta |
Research Findings and Implications
-
The compound’s hydrochloride salt enhances aqueous solubility, critical for biological assays.
-
Anti-neoplastic activity is hypothesized due to interactions with Polo-like kinases (PLKs), though detailed mechanisms require further study.
-
Structural analogs (e.g., 3-methyl derivatives) show similar reactivity profiles, with hydrolysis and amidation remaining key pathways.
Scientific Research Applications
N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity due to its ability to form hydrogen bonds and hydrophobic interactions. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Piperidine-Based Analogs
Piperidine derivatives, such as those in , and 11, replace the pyrrolidine ring with a piperidin-4-ylmethyl group. These compounds exhibit structural and electronic differences:
- Example: 6-(4-Cyano-3-fluorophenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide hydrochloride (42) features a benzo[b]thiophene core and a piperidine substituent. The extended six-membered piperidine ring may alter steric interactions compared to the five-membered pyrrolidine in the target compound .
- Physicochemical Properties: NMR data (e.g., 1H δ 8.02–6.98 ppm for aromatic protons) and MS ([M + H]+ = 520.2) indicate distinct electronic environments due to substituents like cyano or sulfonyl groups .
Quinuclidine-Based Derivatives
Quinuclidine-containing analogs, such as (R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride (), demonstrate:
- Crystalline Forms: Multiple solvates (isopropanol, acetone) and polymorphs (Form I/II) were synthesized, with annealing at 250°C yielding anhydrous Form A . Such diversity in solid-state forms impacts solubility and stability.
Sulfonamide vs. Carboxamide Derivatives
Compounds like N-(pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride (CAS 1261232-64-7, ) replace the carboxamide (-CONH-) with a sulfonamide (-SO2NH-) group:
TRPM8 Antagonists (M8-B Hydrochloride)
N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride (M8-B, ) shares the thiophene-2-carboxamide core but includes a benzyloxy-methoxybenzyl group:
Pyrrolidine Variants in Drug Development
Pexidartinib hydrochloride () and (S)-3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride () highlight pyrrolidine’s versatility:
- Methyl-Substituted Analog : The (S)-3-methyl variant in introduces chirality, which could influence enantioselective binding .
Key Structural and Functional Distinctions
- Pyrrolidine vs. Piperidine/Quinuclidine : Smaller ring size (5-membered vs. 6-membered/bicyclic) affects steric bulk and hydrogen-bonding capacity.
- Substituent Effects : Electron-withdrawing groups (e.g., -CN, -SO2CH3) in piperidine analogs modify electronic density, while benzyloxy groups in M8-B enhance lipophilicity.
- Solid-State Behavior : Quinuclidine derivatives exhibit polymorphic diversity, whereas pyrrolidine analogs may prioritize solubility via hydrochloride salts.
Biological Activity
N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a thiophene ring substituted with a pyrrolidine moiety. This structure is crucial for its biological activity, as it facilitates interactions with various molecular targets.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The thiophene and pyrrolidine components allow the compound to modulate the activity of these targets, influencing several biochemical pathways:
- Antiviral Activity : Research indicates that thiophene derivatives can inhibit viral entry by disrupting the interaction between viral glycoproteins and host cell receptors .
- Antimicrobial Properties : Compounds similar in structure have shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus.
- Anticancer Potential : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .
Antiviral Activity
A study examined the antiviral efficacy of thiophene derivatives against the Ebola virus pseudotypes. The results indicated that modifications to the thiophene ring significantly impacted antiviral potency. For instance, compounds lacking certain substituents showed reduced activity, emphasizing the importance of structural integrity for maintaining biological function .
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 1 | 0.07 ± 0.05 | 16 | 229 |
| Compound 2 | 0.15 ± 0.02 | 20 | 133 |
Antimicrobial Activity
The antimicrobial properties were evaluated against several bacterial strains. The compound exhibited significant antibacterial activity, particularly against resistant strains:
| Strain | MIC (μg/mL) | Reference Drug (MIC) |
|---|---|---|
| Staphylococcus aureus | 4 | Ciprofloxacin (2) |
| Escherichia coli | 8 | Ciprofloxacin (2) |
These results highlight the potential of this compound as a lead compound for developing new antimicrobial agents.
Anticancer Activity
In vitro studies on A549 lung adenocarcinoma cells demonstrated that certain derivatives showed potent anticancer effects:
| Compound | Viability (%) at 100 µM |
|---|---|
| Compound A | 66% |
| Compound B | 78% |
These findings suggest that structural modifications can enhance or diminish anticancer activity, indicating a need for further investigation into structure-activity relationships.
Case Studies
- Ebola Virus Inhibition : A detailed study involving various thiophene derivatives demonstrated their ability to inhibit viral entry effectively. The mechanism was linked to interference with the NPC1/EBOV-GP interaction, crucial for viral fusion .
- Antimicrobial Efficacy : A series of experiments showed that compounds structurally related to this compound exhibited significant antibacterial properties against multidrug-resistant strains, indicating its potential as a therapeutic agent in infectious diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via amide coupling between thiophene-2-carboxylic acid derivatives and pyrrolidin-3-amine. A common approach involves activating the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) followed by reaction with the amine in aprotic solvents like acetonitrile under reflux . Crystallization from polar solvents (e.g., ethanol/water mixtures) improves purity. Critical factors include stoichiometric control (1:1 molar ratio), reaction temperature (60–80°C), and exclusion of moisture to avoid hydrolysis. Impurities often arise from incomplete coupling or residual solvents, requiring rigorous washing and recrystallization .
Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are essential?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of thiophene (δ ~7.0–7.5 ppm) and pyrrolidine protons (δ ~1.5–3.5 ppm). The amide proton (NH) appears as a broad singlet at δ ~8.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z corresponding to CHClNOS).
- X-ray Crystallography : Resolves conformational details, such as dihedral angles between the thiophene and pyrrolidine rings, critical for understanding steric effects .
Q. What solubility and stability profiles should researchers consider for in vitro assays?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (≥10 mM in water at 25°C). Stability studies in DMSO (≤0.1% water content) show no degradation over 6 months at -20°C. For biological assays, prepare fresh solutions in PBS (pH 7.4) and avoid freeze-thaw cycles. Aggregation can occur in high-concentration stocks; dynamic light scattering (DLS) is recommended to confirm homogeneity .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the compound’s electronic properties for target binding?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity. Exact exchange terms improve accuracy in predicting charge distribution, particularly for the amide and pyrrolidine groups, which influence hydrogen bonding with biological targets . Solvent effects (PCM model) refine predictions for aqueous environments.
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies in IC values may arise from assay conditions (e.g., pH, ionic strength) or off-target interactions. Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). For example, if JAK inhibition is reported , confirm selectivity against related kinases (e.g., TYK2) using kinome-wide profiling. Statistical tools like Bland-Altman plots identify systematic biases .
Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) impact pharmacological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents at the pyrrolidine 3-position modulate potency. For instance:
- Hydrophobic groups (e.g., cyclopropyl) enhance membrane permeability but may reduce solubility.
- Electron-withdrawing groups (e.g., fluorine) stabilize the amide bond against hydrolysis.
- Chiral centers (R vs. S configuration) significantly affect target binding; enantiomeric purity (>99% ee) is critical, as shown in ULK1 inhibitor studies .
Q. What crystallographic techniques elucidate polymorphic forms, and how do they affect bioavailability?
- Methodological Answer : Single-crystal X-ray diffraction identifies polymorphs by comparing unit cell parameters and packing motifs. For example, Form I (monoclinic, P2/c) may exhibit higher solubility than Form II (triclinic, P-1) due to weaker intermolecular interactions. Differential scanning calorimetry (DSC) and powder XRD monitor phase transitions under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
